molecular formula C19H21NOS B1359614 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone CAS No. 898770-10-0

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone

Cat. No.: B1359614
CAS No.: 898770-10-0
M. Wt: 311.4 g/mol
InChI Key: BJIRMOODTDMJEP-UHFFFAOYSA-N
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Description

3’-Pyrrolidinomethyl-2-thiomethylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It has the molecular formula C19H21NOS and a molecular weight of 311.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone typically involves the reaction of 2-thiomethylbenzophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

Industrial production of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and advanced purification techniques to ensure the quality and consistency of the product. The production is carried out under strict quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3’-Pyrrolidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyrrolidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3’-Pyrrolidinomethyl-2-thiomethylbenzophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Thiomethylbenzophenone: A precursor in the synthesis of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone.

    Pyrrolidinomethylbenzophenone: A structurally similar compound with different functional groups.

Uniqueness

3’-Pyrrolidinomethyl-2-thiomethylbenzophenone is unique due to its combination of the pyrrolidine and thiomethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIRMOODTDMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643191
Record name [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-10-0
Record name Methanone, [2-(methylthio)phenyl][3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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